

A Comparative Review of Docosan-1-amine Applications in Scientific Research

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Compound of Interest

Compound Name: *docosan-1-amine*

Cat. No.: *B079458*

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An analysis of **docosan-1-amine**'s role as a precursor for antimycobacterial agents and its applications as a cationic surfactant, with comparisons to established alternatives.

Docosan-1-amine, a 22-carbon long-chain primary amine, is a versatile organic compound with emerging applications in biomedical research and materials science. Its long alkyl chain imparts significant hydrophobicity, while the primary amine group provides a reactive site for chemical modification and a hydrophilic character, making it an interesting candidate for self-assembly and surface activity. This guide provides a comparative literature review of its primary applications, focusing on its use as a precursor for novel antimycobacterial agents and its function as a cationic surfactant.

Antimycobacterial Activity of Docosan-1-amine Derivatives

Recent research has explored the use of **docosan-1-amine** as a hydrophobic building block for the synthesis of dendritic amphiphiles with potent antimycobacterial activity. These novel compounds represent a promising avenue for the development of new therapeutics against *Mycobacterium tuberculosis* and other pathogenic mycobacteria.

A key study details the synthesis of dendritic amphiphiles by attaching **docosan-1-amine** to a dendritic headgroup. These amphiphiles have demonstrated significant in vitro activity against *Mycobacterium smegmatis*. The proposed mechanism of action involves the disruption of the

mycobacterial cell membrane by the long alkyl chain of **docosan-1-amine**, facilitated by the dendritic structure.

Comparative Analysis with Standard Antimycobacterial Drugs

To contextualize the potential of **docosan-1-amine**-derived compounds, their performance can be compared to first-line antimycobacterial drugs such as isoniazid and ethambutol.

Compound	Target Organism	Minimum Inhibitory Concentration (MIC)	Mechanism of Action
Docosan-1-amine-derived Dendritic Amphiphile	Mycobacterium smegmatis	Varies with dendritic structure	Cell membrane disruption
Isoniazid	Mycobacterium tuberculosis	0.025 - 0.05 µg/mL	Inhibition of mycolic acid synthesis
Ethambutol	Mycobacterium tuberculosis	0.5 - 2.0 µg/mL	Inhibition of arabinogalactan synthesis

Note: Specific MIC values for **docosan-1-amine**-derived amphiphiles are dependent on the specific dendritic structure and are part of ongoing research.

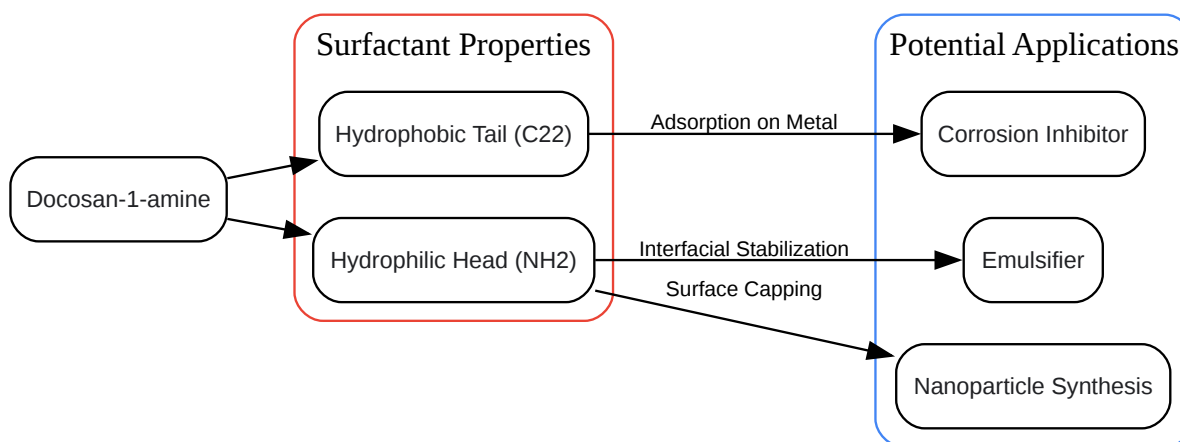
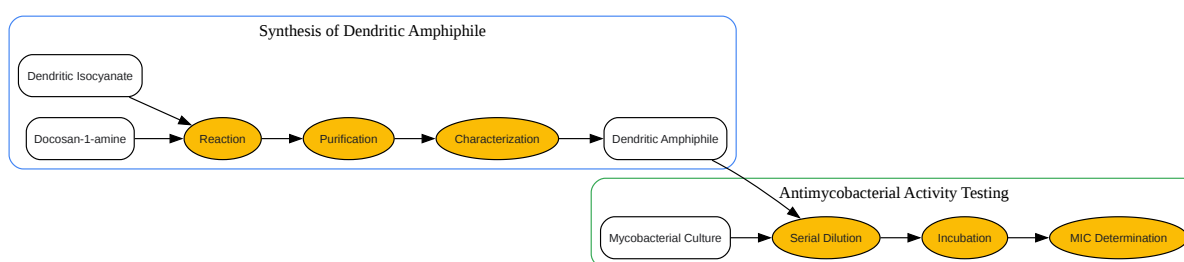
Experimental Protocols

Synthesis of Dendritic Amphiphiles from **Docosan-1-amine**:

The synthesis involves a multi-step process beginning with the preparation of a dendritic isocyanate. **Docosan-1-amine** is then reacted with the dendritic isocyanate to yield the final amphiphilic molecule. The detailed protocol involves standard organic synthesis techniques, including reaction under inert atmosphere, purification by column chromatography, and characterization by NMR and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC):

The MIC of the synthesized compounds against mycobacterial strains is typically determined using the broth microdilution method. A standardized suspension of the mycobacteria is added to a series of microplate wells containing serial dilutions of the test compound. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria after a defined incubation period.



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